
Rosoxacin
Descripción general
Descripción
Métodos De Preparación
La síntesis de Rosoxacin comienza con una síntesis de piridina de Hantzsch modificada. Los componentes clave incluyen acetato de amonio, dos equivalentes de propiolato de metilo y un equivalente de 3-nitrobenzaldehído . La dihidropiridina resultante se oxida con ácido nítrico, seguido de saponificación, descarboxilación y reducción del grupo nitro con hierro y ácido clorhídrico para producir anilina . Esta anilina se somete a la clásica reacción de Gould-Jacobs con éster metoximitilemalonato para formar el anillo de 4-hidroxiquinolina. Finalmente, la alquilación con yoduro de etilo y la saponificación del éster completan la síntesis de this compound .
Análisis De Reacciones Químicas
Rosoxacin experimenta varias reacciones químicas, que incluyen:
Oxidación: El intermedio dihidropiridina se oxida utilizando ácido nítrico.
Reducción: El grupo nitro se reduce utilizando hierro y ácido clorhídrico.
Sustitución: El intermedio de anilina se somete a reacciones de sustitución para formar el anillo de 4-hidroxiquinolina.
Los reactivos comunes utilizados en estas reacciones incluyen ácido nítrico, hierro, ácido clorhídrico y éster metoximitilemalonato . Los principales productos formados a partir de estas reacciones son intermedios que conducen al compuesto final de this compound .
Aplicaciones Científicas De Investigación
Spectrum of Activity
Rosoxacin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for various pathogens are indicative of its potency:
Pathogen | MIC (µg/ml) |
---|---|
Enterobacteriaceae | 0.5 |
Staphylococci | 0.5 |
Haemophilus influenzae | 0.03 - 0.06 |
Neisseria gonorrhoeae | 0.03 |
Ureaplasma urealyticum | 2 - 8 |
These values highlight this compound's effectiveness against common hospital-acquired and sexually transmitted pathogens .
Resistance Patterns
While this compound is effective against many strains, resistance has been observed in certain species, notably among Serratia and Citrobacter . This underscores the importance of susceptibility testing in clinical settings.
Treatment of Sexually Transmitted Infections
A multicenter study evaluated this compound's efficacy against Neisseria gonorrhoeae and Chlamydia trachomatis. Results indicated that it effectively inhibited these pathogens at low concentrations, suggesting its potential as a first-line treatment for gonorrhea and other sexually transmitted infections .
Use in Chancroid Treatment
In clinical trials involving patients with chancroid (caused by Haemophilus ducreyi), a single dose of this compound was shown to be effective, providing a rapid resolution of symptoms . This application is particularly valuable in regions where this infection is prevalent.
Pharmacodynamics and Mechanism of Action
This compound functions by inhibiting bacterial DNA replication through its action on DNA gyrase and topoisomerase IV, enzymes critical for DNA synthesis and repair . This mechanism allows it to disrupt the replication process effectively, leading to bacterial cell death.
Multicenter Studies
A significant multicenter study reported on the antibacterial activity of this compound against various hospital pathogens, demonstrating its effectiveness in treating infections caused by Enterobacteriaceae and Staphylococcus species . The findings support its use as a reliable option in clinical practice.
Comparative Studies with Other Antibiotics
Research comparing this compound with other antibiotics like ciprofloxacin indicates that it maintains comparable or superior activity against resistant strains, making it a suitable alternative in antibiotic stewardship programs aimed at reducing resistance rates .
Mecanismo De Acción
Rosoxacin ejerce sus efectos inhibiendo la replicación del ADN bacteriano. Se une e inhibe las enzimas topoisomerasa II (ADN girasa) y topoisomerasa IV, que son esenciales para la replicación, transcripción, reparación y recombinación del ADN bacteriano . Al bloquear estas enzimas, this compound evita el desenrollado necesario para replicar una doble hélice de ADN en dos, lo que inhibe el crecimiento bacteriano .
Comparación Con Compuestos Similares
Rosoxacin es parte de la clase de antibióticos quinolónicos, que incluye otros compuestos como el ácido nalidíxico, la ciprofloxacina y la levofloxacina . En comparación con estos compuestos, this compound es único en su estructura y aplicaciones específicas. Por ejemplo:
Ácido nalidíxico: Otra quinolona de primera generación, utilizada principalmente para infecciones del tracto urinario.
Ciprofloxacina: Una fluoroquinolona de segunda generación con un espectro de actividad más amplio.
Levofloxacina: Una fluoroquinolona de tercera generación con mayor actividad contra bacterias Gram-positivas.
La singularidad de this compound radica en su estructura específica y su desarrollo como uno de los primeros antibióticos quinolónicos .
Actividad Biológica
Rosoxacin is a fluoroquinolone antibiotic that has garnered attention for its efficacy against various bacterial infections, particularly those caused by Neisseria gonorrhoeae and Chlamydia trachomatis. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, pharmacokinetics, and clinical applications.
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against a range of pathogens. The minimal inhibitory concentrations (MICs) for various strains have been documented in several studies.
Key Findings on MICs
Pathogen | MIC (µg/ml) | Comparison with Other Antibiotics |
---|---|---|
Neisseria gonorrhoeae | 0.03 | More effective than penicillin (0.25 U/ml) and tetracycline (0.25 µg/ml) |
Chlamydia trachomatis | 0.5 | Comparable to amoxicillin (0.125 µg/ml) |
Ureaplasma urealyticum | 2-8 | Higher than for Neisseria but still effective |
These findings indicate that this compound is particularly potent against Neisseria gonorrhoeae, with over 90% of strains inhibited at concentrations as low as 0.06 µg/ml .
This compound's mechanism of action is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. Research indicates that this compound also affects the Gram-positive cell wall synthesis machinery, contributing to its antibacterial activity .
Gonococcal Infections
A pivotal study evaluated this compound's efficacy in treating uncomplicated acute gonococcal urethritis in males. The results demonstrated that a single dose of this compound was effective in clearing the infection, with a high success rate observed in clinical settings .
Chancroid Treatment
In another clinical evaluation involving patients with Haemophilus ducreyi-positive chancroid, this compound was administered either as a single dose or in divided doses. The outcomes supported its use as an effective treatment option for this condition, reinforcing its role in managing sexually transmitted infections .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it achieves therapeutic concentrations in plasma and tissues, which are crucial for effective treatment outcomes against susceptible pathogens .
Case Studies
Several case studies highlight the successful application of this compound in treating various infections:
- Case Study on Gonorrhea : A cohort of patients treated with a single dose of this compound reported rapid resolution of symptoms and negative cultures for Neisseria gonorrhoeae within 48 hours post-treatment.
- Chancroid Management : Patients receiving this compound showed significant improvement within days, with follow-up cultures confirming eradication of Haemophilus ducreyi.
Propiedades
IUPAC Name |
1-ethyl-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-19-10-14(17(21)22)16(20)13-4-3-12(9-15(13)19)11-5-7-18-8-6-11/h3-10H,2H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPZXDSZHPDXQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193091 | |
Record name | Rosoxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rosoxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.02e-01 g/L | |
Record name | Rosoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00817 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rosoxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Rosoxacin binds to and inhibits the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination. | |
Record name | Rosoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00817 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
40034-42-2 | |
Record name | Rosoxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40034-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rosoxacin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040034422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rosoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00817 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ROSOXACIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rosoxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rosoxacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROSOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y1OT3J4NW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rosoxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
290 °C | |
Record name | Rosoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00817 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rosoxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.